molecular formula C8H14O2 B8643548 2-Hydroxymethyl-2-methylcyclohexanone

2-Hydroxymethyl-2-methylcyclohexanone

Cat. No.: B8643548
M. Wt: 142.20 g/mol
InChI Key: DZDMVKOFZZKCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxymethyl-2-methylcyclohexanone is a cyclohexanone derivative featuring a hydroxymethyl (-CH₂OH) and a methyl (-CH₃) group at the 2-position of the cyclohexanone ring. Cyclohexanone derivatives are widely used in organic synthesis, pharmaceuticals, and materials science due to their versatile reactivity and stereochemical complexity.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-(hydroxymethyl)-2-methylcyclohexan-1-one

InChI

InChI=1S/C8H14O2/c1-8(6-9)5-3-2-4-7(8)10/h9H,2-6H2,1H3

InChI Key

DZDMVKOFZZKCSM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1=O)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, molecular formulas, and properties of 2-Hydroxymethyl-2-methylcyclohexanone and related compounds:

Compound Name Substituents at 2-Position Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
This compound -CH₂OH, -CH₃ C₈H₁₄O₂ 142.20 (calc.) High polarity, potential for H-bonding Inferred
2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone -CH(C₆H₅)OH, -CH₃ C₁₄H₁₈O₂ 218.29 Aromatic interactions, chiral resolution
2-[(Dimethylamino)methyl]cyclohexanone -CH₂N(CH₃)₂ C₉H₁₇NO 155.24 Basic amino group, pharmaceutical intermediates
2-(3-Methoxyphenyl)-2-(methylamino)cyclohexanone -C₆H₄(3-OCH₃), -NHCH₃ C₁₄H₁₉NO₂ 233.31 Psychoactive potential, complex synthesis
2-(2-Chlorophenyl)-2-methylamino-6-thiophen-2-ylmethylene-cyclohexanone -C₆H₄(2-Cl), -NHCH₃, thiophene C₁₉H₂₁ClN₂OS 360.90 Multifunctional, catalytic applications

Key Observations :

  • Polarity: The hydroxymethyl group in this compound increases polarity compared to methyl or aryl-substituted analogs (e.g., 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone ). This enhances solubility in polar solvents like water or ethanol.
  • Reactivity: Amino-substituted derivatives (e.g., 2-[(Dimethylamino)methyl]cyclohexanone ) exhibit basicity, enabling participation in acid-base reactions, whereas chloro- or thiophene-containing analogs (e.g., ) may undergo nucleophilic substitution or cross-coupling reactions.

Physicochemical and Toxicological Profiles

  • Boiling/Melting Points: Hydroxymethyl derivatives likely exhibit higher melting points due to intermolecular H-bonding, whereas methyl or aryl analogs (e.g., 2-Hexanone , B.P. 127°C) are more volatile.
  • Toxicity: Amino-substituted compounds (e.g., ) may pose neurotoxic risks, necessitating careful handling. Chlorinated derivatives (e.g., ) require environmental hazard assessments.

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